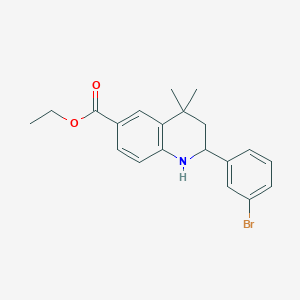

Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Overview

Description

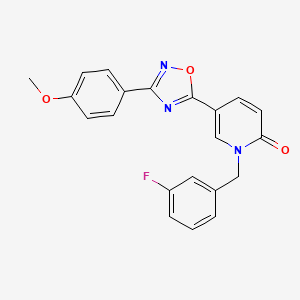

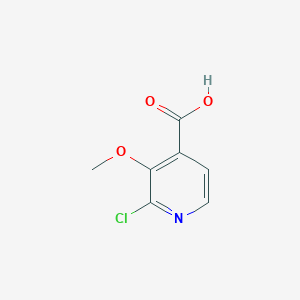

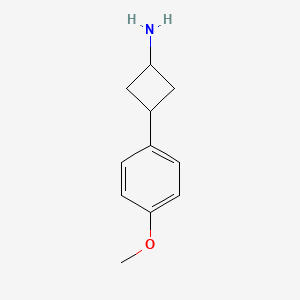

This compound is a derivative of phenyl ethyl alcohol and ethyl propionate, which are both organic compounds . It likely contains an aromatic ring (from the phenyl group), a bromine atom (from the bromophenyl group), and an ester group (from the carboxylate part of the name).

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving organometallic reagents and boranes .Molecular Structure Analysis

The molecular structure would likely include a phenyl ring attached to an ethyl group, with a bromine atom attached to the phenyl ring. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis

Ethers, which this compound is, commonly undergo cleavage of the C–O bond when exposed to strong acids .Physical and Chemical Properties Analysis

Based on similar compounds, it’s likely that this compound is a liquid at room temperature . The exact physical and chemical properties would depend on the specific structure of the compound.Scientific Research Applications

Synthetic Methodologies and Heterocyclic Chemistry

A study by Allin et al. (2005) highlights the utilization of bromophenyl groups for radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This work underscores the compound's role in generating novel heterocyclic structures through intramolecular homolytic aromatic substitution, showcasing its versatility in organic synthesis (Allin, S. M. et al., 2005).

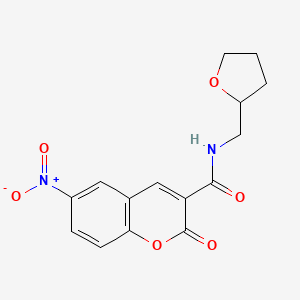

Anticancer Compound Synthesis

The synthesis of novel annulated dihydroisoquinoline heterocycles, as described by Saleh et al. (2020), represents another facet of the compound's application. These synthesized compounds were evaluated for cytotoxicity against various cancer cell lines, indicating the potential for the development of new anticancer agents. The study also employed molecular docking to explore the interactions between these compounds and cancer-related proteins, demonstrating the compound's contribution to medicinal chemistry research (Saleh, F. M. et al., 2020).

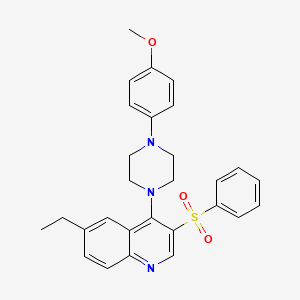

Development of Dual Inhibitors for Cancer Therapy

Riadi et al. (2021) reported on the synthesis and characterization of a quinazolinone-based derivative, showcasing its potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This study exemplifies the application of derivatives in creating effective anti-cancer agents, highlighting the potential for targeted cancer therapies (Riadi, Y. et al., 2021).

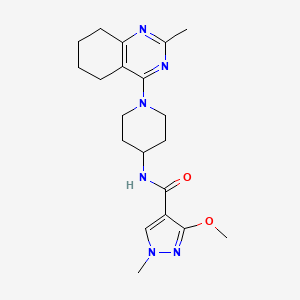

Novel Antitumor Agents

The synthesis and evaluation of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives for their anticancer activities, as discussed by Zhang et al. (2013), further illustrate the compound's utility in the development of new therapeutic agents. This work specifically focuses on the inhibition of ERK1/2 phosphorylation in cancer cells, offering insights into mechanisms that could be exploited for cancer treatment (Zhang, Y. et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl 2-(3-bromophenyl)-4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO2/c1-4-24-19(23)14-8-9-17-16(11-14)20(2,3)12-18(22-17)13-6-5-7-15(21)10-13/h5-11,18,22H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIFXZBEPPKTSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(CC2(C)C)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide](/img/structure/B2981764.png)

![N-[2-(3-Chlorophenyl)-2-methoxypropyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2981765.png)

![5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981768.png)

![2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B2981776.png)

![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2981777.png)

![benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2981780.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide](/img/structure/B2981784.png)